molecular formula C11H10BrN3O2 B2356128 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole CAS No. 957503-69-4

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2356128
CAS No.: 957503-69-4
M. Wt: 296.124
InChI Key: ZVUQUVLXSFUABB-UHFFFAOYSA-N
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Description

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a nitro group, and a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Benzylation: The 3-methylbenzyl group is attached through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium azide, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids, base (e.g., potassium carbonate).

Major Products

    Reduction: 4-amino-1-(3-methylbenzyl)-3-nitro-1H-pyrazole.

    Substitution: 4-azido-1-(3-methylbenzyl)-3-nitro-1H-pyrazole.

    Coupling: Various biaryl derivatives depending on the boronic acid used.

Scientific Research Applications

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom and the benzyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine: Similar structure but with an amine group instead of a nitro group.

    4-chloro-1-(3-methylbenzyl)-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-1-(3-methylphenyl)-3-nitro-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

4-bromo-1-(3-methylbenzyl)-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group provides a site for reduction and subsequent biological interactions.

Properties

IUPAC Name

4-bromo-1-[(3-methylphenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-8-3-2-4-9(5-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUQUVLXSFUABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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